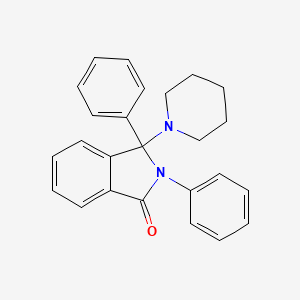

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two phenyl groups, a piperidinyl group, and an isoindolinone core. Its unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the condensation of isoindoline derivatives with piperidine and phenyl-containing reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the development of more complex molecules. Researchers utilize 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone to create derivatives with enhanced properties or functionalities.

Key Properties:

- Structural Features: Contains two phenyl groups and a piperidinyl group.

- Reactivity: Engages in substitution reactions, oxidation, and reduction processes to yield diverse products.

Biological Activities

Research indicates that this compound exhibits significant biological activities that make it a candidate for therapeutic applications.

Antimicrobial Properties:

Studies have demonstrated that derivatives of isoindoline compounds possess antimicrobial effects against various bacterial strains. For instance, compounds derived from similar structures have shown effectiveness comparable to established antibiotics like gentamicin .

Anticancer Activity:

The compound has been evaluated for its anticancer properties. In vitro studies reveal that certain derivatives can inhibit the growth of cancer cell lines, inducing apoptosis and cell cycle arrest. Notably, compounds related to isoindoline derivatives have displayed promising results against human cancer cell lines such as Caco-2 and HCT-116 .

Antileishmanial Effects:

Research indicates that certain isoindole derivatives are highly effective against Leishmania tropica, outperforming first-line treatments like Glucantime . This highlights the potential of this compound in treating parasitic infections.

Neurological Applications

The compound is being investigated for its role as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2,3-Diphenyl-3-(1-morpholinyl)-1-isoindolinone

- 2,3-Diphenyl-3-(1-pyrrolidinyl)-1-isoindolinone

- 2,3-Diphenyl-3-(1-azepanyl)-1-isoindolinone

Uniqueness

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoindoline family, which has been associated with various therapeutic effects, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring attached to an isoindolinone backbone with two phenyl substituents. This unique arrangement contributes to its biological activity through various mechanisms of action.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of compounds related to isoindolinone derivatives. For instance, derivatives have shown potent antiproliferative effects against various cancer cell lines, including colorectal (Caco-2) and breast cancer (HCT-116) cells. The mechanism involves induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Isoindolinone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 10.5 | Apoptosis induction |

| Isoindole derivative 3 | Caco-2 | 15.2 | Cell cycle arrest |

| Isoindole derivative 4 | MCF-7 | 12.7 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial efficacy of isoindolinone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds exhibit significant inhibition zones comparable to standard antibiotics like gentamicin. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | Gentamicin |

| Isoindole derivative 5 | Escherichia coli | 18 | Gentamicin |

| Isoindole derivative 6 | Bacillus subtilis | 22 | Gentamicin |

Antioxidant Activity

The antioxidant potential of isoindolinone derivatives has also been investigated. These compounds demonstrate the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher activity .

Structure-Activity Relationship (SAR)

The biological activity of isoindolinone derivatives can be significantly influenced by structural modifications. For instance, the presence of halogen groups or additional functional groups on the phenyl rings enhances both anticancer and antimicrobial activities. SAR studies suggest that lipophilicity plays a critical role in the bioavailability and efficacy of these compounds .

Case Studies

A recent study synthesized several isoindolinone derivatives and evaluated their biological activities comprehensively. Among these, compound 3 demonstrated the highest efficacy against Leishmania tropica with an IC50 value of 0.0478 μM, outperforming traditional treatments like Glucantime . Another case involved a derivative that showed promising results in inhibiting tumor growth in vivo using xenograft models.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of isoindolinone derivatives often involves condensation reactions under mild conditions. For example, hydrazine derivatives can be stirred with ketones or aldehydes in dioxane at room temperature for 24 hours, followed by filtration and washing with methanol to isolate the product . Solvent selection (e.g., DMSO for solubility) and stoichiometric ratios of reactants are critical for optimizing yield and purity .

Q. How can researchers confirm the structural integrity and purity of this compound using chromatographic techniques?

- Methodological Answer : Reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (65:35 ratio, pH 4.6 adjusted with acetic acid) is effective for purity assessment. System suitability tests, including column efficiency and peak symmetry, should precede quantitative analysis to ensure reproducibility .

Q. What spectroscopic techniques are most effective for elucidating the molecular structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) are essential. For example, LC/ESI–MS/MS platforms can identify metabolites or degradation products by tracking fragmentation patterns, while ¹H/¹³C NMR can resolve substituent positions on the isoindolinone core .

Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate the inhibitory activity of this compound on specific enzymes (e.g., PARP or phospholipase D)?

- Methodological Answer : Preclinical assays often involve dose-response studies with enzyme-specific inhibitors as controls. For instance, PARP inhibition can be tested using cell-based models with DMSO as a solvent vehicle, administered intraperitoneally at 10 mg/kg 2 hours prior to reperfusion to assess efficacy . For phospholipase D (PLD), competitive binding assays with fluorescent substrates (e.g., DOPA) and inhibitors like FIPI provide mechanistic insights .

Q. What strategies can resolve contradictory data regarding the compound’s bioactivity across different cell lines or experimental models?

- Methodological Answer : Contradictions may arise from cell-specific uptake or metabolic differences. Use triplicate biological replicates and statistical validation (e.g., Student’s t-test) to ensure robustness. For example, hemolysis assays in M. marinum demonstrated concentration-dependent effects, with DMSO controls normalizing solvent-related artifacts . Cross-validation using orthogonal assays (e.g., CFU counts vs. enzymatic activity) further clarifies bioactivity .

Q. How can molecular docking studies predict binding interactions between this compound and target proteins?

- Methodological Answer : Docking requires high-resolution protein structures (e.g., from PDB) and software like AutoDock Vina. Focus on the piperidinyl and phenyl moieties as potential binding motifs. For example, analogs like 2-(2,6-dimethylphenyl)-1-isoindolinone (DIME) showed activity against bacterial secretion systems, suggesting hydrophobic interactions and hydrogen bonding at active sites . Energy minimization and MD simulations refine binding poses.

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) with IC₅₀/EC₅₀ calculations are standard. Software like GraphPad Prism can fit sigmoidal curves, while ANOVA assesses significance across groups. For example, antioxidant dose-response curves in hemolysis assays were validated using triplicate datasets .

Q. How can researchers address batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement strict quality control via HPLC purity checks (>98%) and NMR fingerprinting. Reproducible reaction conditions (temperature, solvent purity) and column chromatography for purification minimize variability. Pharmacopeial guidelines for buffer preparation (e.g., sodium 1-octanesulfonate in acetate buffer) ensure consistency in analytical methods .

Q. Structural & Functional Insights

Q. What computational tools can predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Methodological Answer : Use QSAR models in software like Schrodinger’s QikProp or SwissADME. Input SMILES strings (e.g., derived from InChI data ) to estimate logP, solubility, and blood-brain barrier permeability. Cross-reference with experimental data (e.g., plasma stability assays) for validation.

Q. How does the piperidinyl substituent influence the compound’s stereoelectronic properties?

- Methodological Answer : The piperidinyl group introduces conformational rigidity and basicity. Density functional theory (DFT) calculations (e.g., Gaussian 09) can map electron density and H-bond donor/acceptor sites. Compare with analogs lacking the piperidinyl group to isolate its contribution to bioactivity .

Properties

CAS No. |

3532-51-2 |

|---|---|

Molecular Formula |

C25H24N2O |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

2,3-diphenyl-3-piperidin-1-ylisoindol-1-one |

InChI |

InChI=1S/C25H24N2O/c28-24-22-16-8-9-17-23(22)25(20-12-4-1-5-13-20,26-18-10-3-11-19-26)27(24)21-14-6-2-7-15-21/h1-2,4-9,12-17H,3,10-11,18-19H2 |

InChI Key |

XOFLLIGIYUYVOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.